Tert-butyl 4-amino-2-chlorobenzoate
Overview
Description
Tert-butyl 4-amino-2-chlorobenzoate: is an organic compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group at the para position, and a chlorine atom at the ortho position on the benzene ring. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
Tert-butyl 4-amino-2-chlorobenzoate is a chemical compound with the CAS Number: 75294-49-4
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
It is known that the compound is stable at room temperature and is a powder in its physical form . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-2-chlorobenzoate typically involves the esterification of 4-amino-2-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in tert-butyl 4-amino-2-chlorobenzoate can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: Tert-butyl 4-amino-2-chlorobenzoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study the effects of substituted benzoates on cellular processes. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the synthesis of pharmaceutical agents that target specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and dyes .
Comparison with Similar Compounds
- Tert-butyl 4-amino-2-fluorobenzoate
- Tert-butyl 4-amino-2-bromobenzoate
- Tert-butyl 4-amino-2-iodobenzoate
Comparison: Tert-butyl 4-amino-2-chlorobenzoate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its fluorine, bromine, and iodine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
Tert-butyl 4-amino-2-chlorobenzoate is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the compound's structure, synthesis, biological interactions, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its ester functional group derived from 4-amino-2-chlorobenzoic acid and tert-butanol. The presence of both amino and chloro substituents on the aromatic ring significantly influences its reactivity and biological activity. Its chemical formula is .
Synthesis
The synthesis of this compound typically involves the following steps:
- Protection of Amino Group : Using di-tert-butyl dicarbonate as a protecting agent.
- Formation of Ester : Reacting 4-amino-2-chlorobenzoic acid with tert-butanol.
- Deprotection : Removing the protecting group to yield the final product.
This synthetic route allows for the selective introduction of functional groups, which is crucial for optimizing biological activity .
Pharmacological Potential
This compound exhibits a range of biological activities, primarily linked to its structural features:
- Anti-inflammatory Properties : Similar compounds have been studied for their ability to reduce inflammation by inhibiting cyclooxygenase enzymes.
- Analgesic Effects : Its potential as an analgesic agent has been suggested through studies indicating interactions with pain pathways .
- Enzyme Inhibition : The amino group enhances binding affinity to various biological targets, particularly enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
The mechanism of action for this compound likely involves:
- Binding to Enzymes : The amino group may facilitate interactions with active sites on enzymes, leading to inhibition or modulation of enzyme activity.
- Receptor Interaction : The compound may also interact with specific receptors, influencing signaling pathways associated with inflammation and pain .
Case Studies and Research Findings
Recent studies have highlighted the biological effects of this compound and related compounds:
-
Inhibition Studies : In vitro assays demonstrated that derivatives of this compound exhibit varying degrees of inhibition against AChE and BChE. For example, a related compound showed an IC50 value for AChE inhibition at 1.90 µM .
Compound IC50 (AChE) IC50 (BChE) This compound TBD TBD Related Compound A 1.90 µM 0.084 µM - Antioxidant Activity : Compounds structurally similar to this compound have demonstrated significant antioxidant properties in various assays, indicating potential protective effects against oxidative stress in biological systems .
- Antiproliferative Effects : Some derivatives exhibited potent antiproliferative activity against cancer cell lines such as MDA-MB-231 and MCF-7, suggesting a role in cancer therapy .
Properties
IUPAC Name |
tert-butyl 4-amino-2-chlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOXEUOQRNPJJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700582 | |
Record name | tert-Butyl 4-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75294-49-4 | |
Record name | tert-Butyl 4-amino-2-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-amino-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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